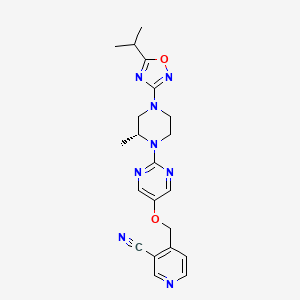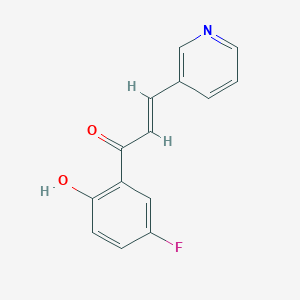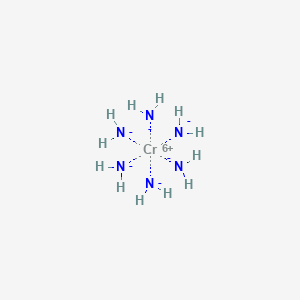
Hexaamminechromium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaamminechromium trichloride is a coordination compound with the formula [Cr(NH₃)₆]Cl₃. It consists of a chromium(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. This compound is part of the Werner complexes, named after Alfred Werner, a pioneer in coordination chemistry. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Hexaamminechromium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of chromium(III) chloride with ammonia in the presence of ammonium chloride. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction is as follows:
[ \text{CrCl}_3 + 6 \text{NH}_3 + 3 \text{NH}_4\text{Cl} \rightarrow [\text{Cr}(\text{NH}_3)_6]\text{Cl}_3 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Hexaamminechromium trichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The chromium(III) center can be oxidized or reduced under specific conditions. For example, it can be reduced to chromium(II) using strong reducing agents.
Substitution Reactions: The ammonia ligands can be substituted by other ligands such as water, halides, or other donor molecules. This can be achieved by reacting the compound with the desired ligand in an aqueous or non-aqueous medium.
Complex Formation: this compound can form complexes with other anions, such as sulfate or nitrate, by exchanging the chloride ions.
Common reagents used in these reactions include acids, bases, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexaamminechromium trichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent or in diagnostic imaging.
Industry: this compound is used in the production of catalysts and in electroplating processes.
Mecanismo De Acción
The mechanism by which hexaamminechromium trichloride exerts its effects involves the coordination of the chromium(III) ion with ligands. The octahedral geometry and the stability of the chromium-ammonia bonds play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through ligand exchange and redox reactions.
Comparación Con Compuestos Similares
Hexaamminechromium trichloride can be compared with other similar compounds, such as hexaamminecobalt(III) chloride and hexaamminecopper(II) chloride. These compounds share similar coordination geometries and ligand arrangements but differ in their metal centers and specific chemical properties. This compound is unique due to the specific redox properties of chromium(III) and its stability in various chemical environments.
Similar Compounds
- Hexaamminecobalt(III) chloride
- Hexaamminecopper(II) chloride
- Hexaammineiron(III) chloride
Propiedades
Número CAS |
13820-25-2 |
|---|---|
Fórmula molecular |
CrH12N6 |
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
azanide;chromium(6+) |
InChI |
InChI=1S/Cr.6H2N/h;6*1H2/q+6;6*-1 |
Clave InChI |
XGCPMATWEBZNOX-UHFFFAOYSA-N |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cr+6] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


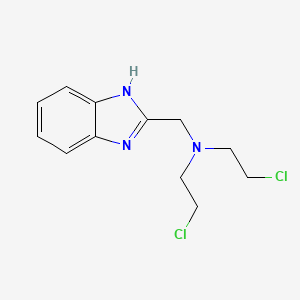
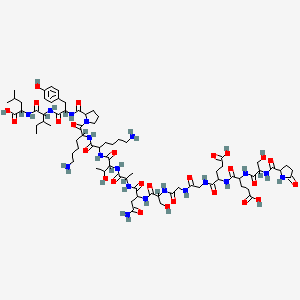
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
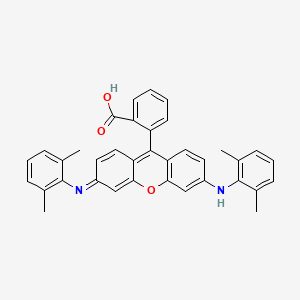
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)

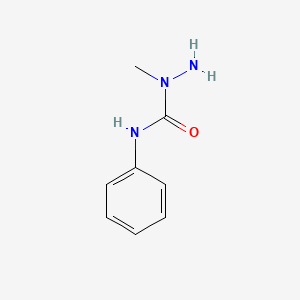
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
